molecular formula C6H8N2S2 B12806594 4,6-Bis(methylthio)pyrimidine CAS No. 1450-90-4

4,6-Bis(methylthio)pyrimidine

Cat. No.: B12806594
CAS No.: 1450-90-4
M. Wt: 172.3 g/mol
InChI Key: PDEXXTHEMNGLQV-UHFFFAOYSA-N
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Description

4,6-Bis(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two methylthio groups attached to the 4 and 6 positions of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(methylthio)pyrimidine typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloropyrimidine, which undergoes substitution reactions with sodium methylthiolate to introduce the methylthio groups at the 4 and 6 positions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions. The use of automated systems helps in controlling the reaction parameters, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(methylthio)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The methylthio groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring into dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

Mechanism of Action

The mechanism of action of 4,6-Bis(methylthio)pyrimidine depends on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The methylthio groups enhance its binding affinity to the target sites, thereby modulating the biological activity. The compound can interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of two methylthio groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

4,6-bis(methylsulfanyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c1-9-5-3-6(10-2)8-4-7-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEXXTHEMNGLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=N1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70162866
Record name 4,6-Bis(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1450-90-4
Record name 4,6-Bis(methylthio)pyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002608522
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43285
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-Bis(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70162866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-BIS(METHYLTHIO)PYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIA01SY75T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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